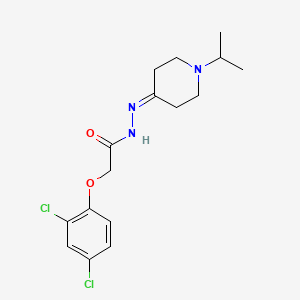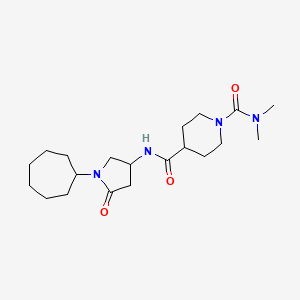![molecular formula C18H29N3O2 B6125627 N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide, commonly referred to as HEPMA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. HEPMA is a piperazine derivative that has shown promise in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of HEPMA is not fully understood. However, it is believed that HEPMA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, HEPMA has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. By inhibiting the activity of COX-2, HEPMA can reduce inflammation and alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
HEPMA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that HEPMA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. HEPMA has also been found to reduce the production of inflammatory molecules and alleviate the symptoms of inflammation. Additionally, HEPMA has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
实验室实验的优点和局限性
HEPMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promise in a variety of disease models, making it a versatile compound for research. However, there are also limitations to using HEPMA in lab experiments. One limitation is that the mechanism of action of HEPMA is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, HEPMA has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
未来方向
There are several future directions for research on HEPMA. One direction is to further investigate the mechanism of action of HEPMA and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective drugs based on the structure of HEPMA. Another direction is to test the efficacy and safety of HEPMA in clinical trials. If HEPMA proves to be safe and effective in humans, it could become a valuable drug for the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to optimize the synthesis of HEPMA and develop more efficient methods for producing the compound.
合成方法
The synthesis of HEPMA involves the reaction of 4-aminobenzhydrol with 3-(2-hydroxyethyl)-4-isopropyl-1-piperazinecarboxylic acid in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure HEPMA. The synthesis of HEPMA has been optimized to yield high purity and high yield of the compound.
科学研究应用
HEPMA has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. HEPMA has also been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, HEPMA has been found to have neuroprotective properties and has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14(2)21-10-9-20(13-18(21)8-11-22)12-16-4-6-17(7-5-16)19-15(3)23/h4-7,14,18,22H,8-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLXRMTQIVKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)

![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)